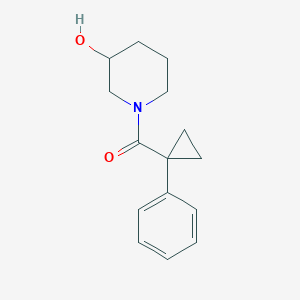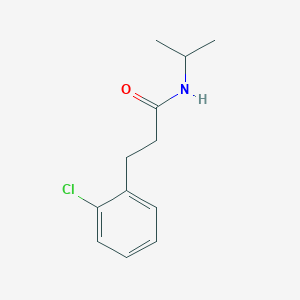
4-cyano-N-methyl-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and treatment.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. 4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme, this compound can disrupt the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death mechanism. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyano-N-methyl-N-(1-phenylethyl)benzamide in lab experiments is its potent and selective inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-methyl-N-(1-phenylethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in cancer treatment. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, should be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the reaction of N-methyl-N-(1-phenylethyl)benzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propiedades
IUPAC Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(15-6-4-3-5-7-15)19(2)17(20)16-10-8-14(12-18)9-11-16/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYEDXLQBKMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)


![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)